Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Ethoxybenzoyl Intermediate: This involves the reaction of 3-ethoxybenzoic acid with a suitable amine to form the ethoxybenzoyl intermediate.
Coupling with Aminobenzoate: The ethoxybenzoyl intermediate is then coupled with methyl 3-amino-4-(4-ethylpiperazin-1-yl)benzoate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methylbenzoate
- Methyl 3-amino-4-methoxybenzoate
- Methyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate
Uniqueness
Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
CAS No. |
767300-12-9 |
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Molecular Formula |
C23H29N3O4 |
Molecular Weight |
411.5g/mol |
IUPAC Name |
methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H29N3O4/c1-4-25-11-13-26(14-12-25)21-10-9-18(23(28)29-3)16-20(21)24-22(27)17-7-6-8-19(15-17)30-5-2/h6-10,15-16H,4-5,11-14H2,1-3H3,(H,24,27) |
InChI Key |
ZAXAJRRCVLLZRO-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OCC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
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